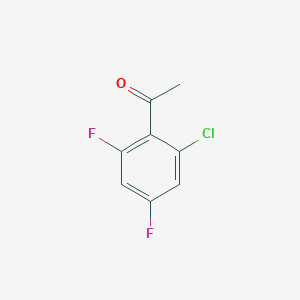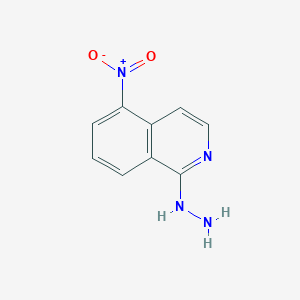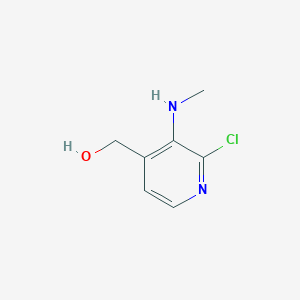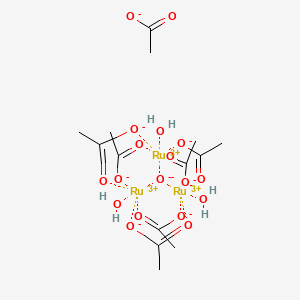
2,4,6-Trichloro-3-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-3-(chloromethyl)pyridine: is a chlorinated pyridine derivative with the molecular formula C6H3Cl4N and a molecular weight of 230.91 g/mol . This compound is known for its applications in various fields, including agriculture and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding pyridine oxides under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
2,4,6-Trichloro-3-(chloromethyl)pyridine has several applications in scientific research:
Agriculture: It is used as a nitrification inhibitor to reduce nitrogen loss in soils, thereby enhancing nitrogen use efficiency in crops.
Environmental Studies: The compound is studied for its effects on soil nitrogen dynamics and greenhouse gas emissions.
Chemical Research: It serves as a precursor for the synthesis of various pyridine derivatives used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine involves its interaction with soil microorganisms. As a nitrification inhibitor, it targets the ammonia-oxidizing bacteria, inhibiting the conversion of ammonia to nitrate. This reduces nitrogen loss through leaching and denitrification, thereby improving nitrogen availability for plants .
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-Chloro-6-(trichloromethyl)pyridine:
2,4,6-Trichloropyridine: Another chlorinated pyridine derivative with similar chemical properties but different applications.
Uniqueness: 2,4,6-Trichloro-3-(chloromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a nitrification inhibitor makes it valuable in agricultural practices to enhance nitrogen use efficiency and reduce environmental impact .
Propriétés
Formule moléculaire |
C6H3Cl4N |
|---|---|
Poids moléculaire |
230.9 g/mol |
Nom IUPAC |
2,4,6-trichloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H3Cl4N/c7-2-3-4(8)1-5(9)11-6(3)10/h1H,2H2 |
Clé InChI |
VQWHRKAYUFAVKH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13662462.png)



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-4-(1-piperazinyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13662506.png)


![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
![2-([1,1'-Biphenyl]-2-yl)-4-([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B13662538.png)


